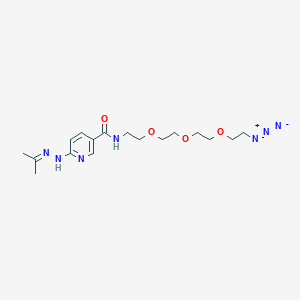
Hynic-PEG3-N3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hynic-PEG3-N3 is a cleavable 3-unit polyethylene glycol antibody-drug conjugate linker. It is commonly employed in the synthesis of antibody-drug conjugates. This compound is a click chemistry reagent containing an azide group, which can undergo copper-catalyzed azide-alkyne cycloaddition reactions with molecules containing alkyne groups. It can also undergo strain-promoted alkyne-azide cycloaddition reactions with molecules containing dibenzocyclooctyne or bicyclononyne groups .
Preparation Methods
Synthetic Routes and Reaction Conditions
Hynic-PEG3-N3 is synthesized through a series of chemical reactions involving the incorporation of polyethylene glycol units and the introduction of an azide group. The synthesis typically involves the following steps:
Polyethylene Glycol Modification: The polyethylene glycol chain is modified to introduce functional groups that can react with other molecules.
Azide Group Introduction: An azide group is introduced into the polyethylene glycol chain through a reaction with sodium azide.
Purification: The final product is purified using chromatographic techniques to ensure high purity and yield.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring consistent quality and yield. The use of automated reactors and advanced purification techniques helps in achieving high efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
Hynic-PEG3-N3 undergoes several types of chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the formation of a triazole ring by reacting the azide group with an alkyne group in the presence of a copper catalyst.
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction involves the formation of a triazole ring by reacting the azide group with a strained alkyne group, such as dibenzocyclooctyne or bicyclononyne, without the need for a catalyst.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition: Copper sulfate and sodium ascorbate are commonly used as the copper catalyst and reducing agent, respectively. The reaction is typically carried out in an aqueous or organic solvent at room temperature.
Strain-Promoted Alkyne-Azide Cycloaddition: This reaction does not require a catalyst and can be carried out in various solvents, including water and organic solvents, at room temperature.
Major Products Formed
The major products formed from these reactions are triazole-containing compounds, which are highly stable and can be used in various applications, including bioconjugation and drug delivery.
Scientific Research Applications
Hynic-PEG3-N3 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in click chemistry for the synthesis of complex molecules and bioconjugates.
Biology: It is employed in the labeling and modification of biomolecules, such as proteins and nucleic acids, for various biological studies.
Medicine: this compound is used in the development of antibody-drug conjugates for targeted cancer therapy. It enables the attachment of cytotoxic drugs to antibodies, allowing for selective delivery to cancer cells.
Industry: It is used in the production of advanced materials and nanotechnology applications, where precise control over molecular architecture is required
Mechanism of Action
Hynic-PEG3-N3 exerts its effects through the formation of stable triazole linkages via click chemistry reactions. The azide group in this compound reacts with alkyne groups in target molecules, forming a triazole ring. This reaction is highly specific and efficient, allowing for the precise modification of biomolecules and the creation of stable bioconjugates. The molecular targets and pathways involved depend on the specific application and the molecules being conjugated.
Comparison with Similar Compounds
Hynic-PEG3-N3 is unique due to its cleavable nature and the presence of a 3-unit polyethylene glycol chain. Similar compounds include:
Hynic-PEG2-N3: A similar compound with a shorter polyethylene glycol chain.
Hynic-PEG4-N3: A similar compound with a longer polyethylene glycol chain.
Hynic-PEG3-DBCO: A compound with a dibenzocyclooctyne group instead of an azide group.
Compared to these similar compounds, this compound offers a balance between flexibility and stability, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C17H27N7O4 |
|---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
N-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-6-(2-propan-2-ylidenehydrazinyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C17H27N7O4/c1-14(2)22-23-16-4-3-15(13-20-16)17(25)19-5-7-26-9-11-28-12-10-27-8-6-21-24-18/h3-4,13H,5-12H2,1-2H3,(H,19,25)(H,20,23) |
InChI Key |
CQCWBZYMVINCJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NNC1=NC=C(C=C1)C(=O)NCCOCCOCCOCCN=[N+]=[N-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


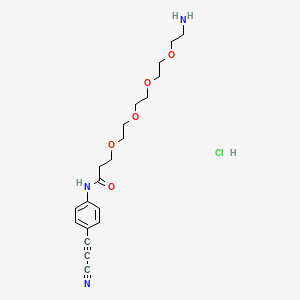
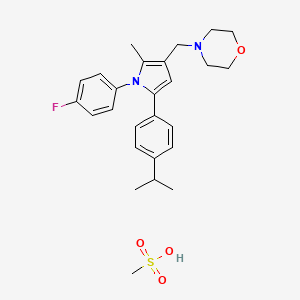
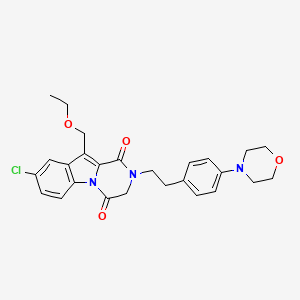
![(1R,2S,6S,9S,10S,11R,14S,15S,18S,20R,23R,24S)-20-[(2R,3R,4S,5S,6R)-6-ethyl-3,4,5-trihydroxyoxan-2-yl]oxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one](/img/structure/B12423393.png)

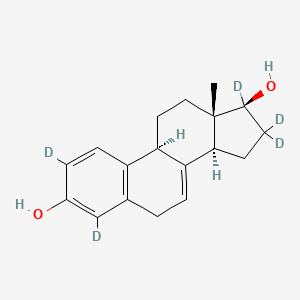
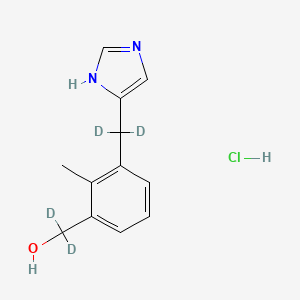
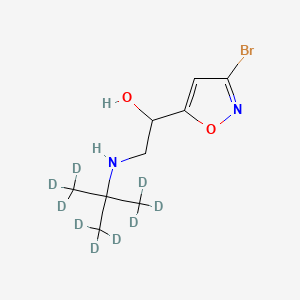
![(2-acetyloxyacetyl)oxymethyl (1aR,7bS)-5-fluoro-2-hydroxy-1a,7b-dihydro-1H-cyclopropa[c][1,2]benzoxaborinine-4-carboxylate](/img/structure/B12423413.png)
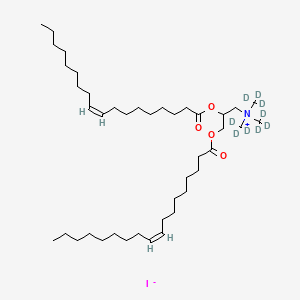
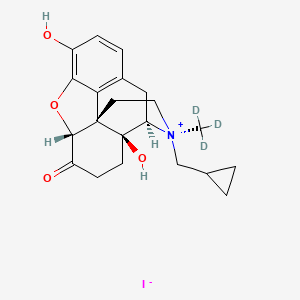
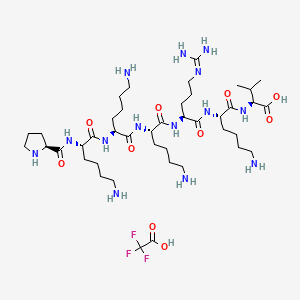
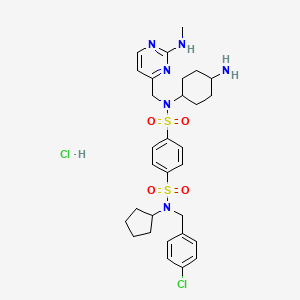
![(5Z,8Z,11Z,14Z)-N-[(2R)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12423444.png)
